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Compound of Interest

Compound Name: Salutaridinol

Cat. No.: B1235100 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure,

stereochemistry, and biochemical significance of Salutaridinol, a key intermediate in the

biosynthesis of morphine and other related alkaloids in the opium poppy, Papaver somniferum.

Chemical Structure
Salutaridinol is a modified benzyltetrahydroisoquinoline alkaloid.[1] Its core structure is a

complex, polycyclic system fundamental to the morphinan class of alkaloids.

Chemical Formula: C₁₉H₂₃NO₄[1]

Systematic IUPAC Name: 3,6-Dimethoxy-17-methyl-5,6,8,14-tetradehydromorphinan-4,7α-

diol[1]

Molecular Mass: 329.396 g·mol⁻¹[1]

The molecule features a tetracyclic morphinan skeleton with hydroxyl and methoxy functional

groups that are critical for its subsequent enzymatic transformations.

Stereochemistry
The biological activity and metabolic fate of Salutaridinol are dictated by its precise three-

dimensional arrangement. The reduction of its precursor, salutaridine, is a highly controlled
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stereospecific process.

Key Stereocenter: The most critical chiral center for its role in morphine biosynthesis is at the

C-7 position. The enzyme salutaridine:NADPH 7-oxidoreductase (SalR) catalyzes the

stereospecific reduction of the C-7 keto group of salutaridine.[1]

Absolute Configuration: This enzymatic reduction exclusively forms the (7S)-hydroxyl group,

yielding (7S)-salutaridinol.[2] This specific configuration is essential for the subsequent

enzymatic step, as the enzyme salutaridinol 7-O-acetyltransferase (SalAT) does not accept

the epimer as a substrate. The full stereochemical descriptor based on its InChI string is

/t13-,14+,19+/m1/s1.[1] Only the (7S)-salutaridinol isomer is biologically active and

proceeds down the pathway to produce thebaine, and subsequently morphine.[2]

Quantitative Data
The following table summarizes key quantitative parameters associated with Salutaridinol and

the enzymes responsible for its conversion. While specific ¹H-NMR, ¹³C-NMR, and optical

rotation data for Salutaridinol are not readily available in public literature, extensive

characterization of the related biosynthetic enzymes has been performed.
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Parameter Value Reference

Molecular Properties of

Salutaridinol

Molecular Formula C₁₉H₂₃NO₄ [1]

Molar Mass 329.396 g·mol⁻¹ [1]

Salutaridine Reductase (SalR)

Activity

Apparent Kₘ (Salutaridine) 23 µM [2]

Apparent Kₘ (NADPH) 125 µM [2]

pH Optimum (Forward

Reaction)
6.0 - 6.5 [2]

pH Optimum (Reverse

Reaction)
9.0 - 9.5 [2]

Salutaridinol 7-O-

acetyltransferase (SalAT)

Activity

Apparent Kₘ (Salutaridinol) 7-9 µM [3][4][5]

Apparent Kₘ (Acetyl-CoA) 46-54 µM [3][4][5]

Vₘₐₓ 25 pmol/sec/mg [5]

pH Optimum 6.0 - 9.0 [3]

Temperature Optimum 47 °C [3][5]

Biochemical Pathway
Salutaridinol is a pivotal intermediate in the biosynthetic pathway from (R)-reticuline to

morphine. Its formation and subsequent conversion are key steps that lead to the formation of

the pentacyclic morphinan ring system.[1]
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Caption: Biosynthetic pathway from (R)-Reticuline to Thebaine, highlighting Salutaridinol.

Experimental Protocols
Detailed protocols for the enzymatic synthesis and analysis of Salutaridinol are provided

below, based on established methodologies for the characterization of its biosynthetic

enzymes.

This protocol describes the in-vitro synthesis of (7S)-salutaridinol from salutaridine using

purified recombinant Salutaridine Reductase (SalR).

Materials:

Purified, active SalR enzyme

Salutaridine (substrate)

NADPH (cofactor)

Potassium phosphate buffer (150 mM, pH 6.0)

Reaction tubes

Incubator or water bath at 30°C

HPLC for analysis

Procedure:

Prepare the reaction mixture in a total volume of 200 µL.

To the reaction tube, add 150 mM potassium phosphate buffer (pH 6.0).
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Add NADPH to a final concentration of 500 µM (100 nmol).

Add purified SalR enzyme to the mixture. The optimal amount should be determined

empirically based on enzyme activity.

Pre-incubate the mixture at 30°C for 5 minutes to equilibrate the temperature.

Initiate the enzyme reaction by adding salutaridine to a final concentration of 100 µM (20

nmol).[5]

Incubate the reaction at 30°C for a defined period (e.g., 1-10 minutes). The reaction time

may need optimization.[5]

Stop the reaction by adding an equal volume of methanol or by heat inactivation.

Centrifuge the sample to pellet the denatured protein.

Analyze the supernatant for the presence of salutaridinol using reverse-phase HPLC,

monitoring at an appropriate wavelength (e.g., 280 nm).

This protocol outlines the purification of His-tagged SalR, which can then be used for

enzymatic synthesis or activity assays.[2]

Materials:

E. coli cell pellet expressing His-tagged SalR

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole)

Elution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole)

Cobalt-affinity chromatography resin (e.g., Talon resin)

Size-exclusion chromatography (gel filtration) column

SDS-PAGE analysis equipment
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Procedure:

Cell Lysis: Resuspend the E. coli cell pellet in ice-cold Lysis Buffer. Lyse the cells using

sonication or a French press. Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30

minutes at 4°C to pellet cell debris.

Affinity Chromatography: Load the cleared lysate onto a pre-equilibrated cobalt-affinity

column.[2]

Wash the column with several column volumes of Wash Buffer to remove non-specifically

bound proteins.

Elute the His-tagged SalR protein using Elution Buffer. Collect fractions and analyze by SDS-

PAGE to identify those containing the purified protein.

Size-Exclusion Chromatography (Optional): For higher purity, pool the fractions containing

SalR and concentrate them. Load the concentrated protein onto a size-exclusion

chromatography column pre-equilibrated with a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5,

150 mM NaCl).[2] This step separates the protein by size and removes aggregates.

Purity Analysis and Storage: Analyze the final purified fractions by SDS-PAGE to confirm

purity.[5] Pool the pure fractions, concentrate as needed, and store at -80°C for long-term

use.

This protocol measures the conversion of Salutaridinol to its acetylated product, which can be

used to characterize SalAT enzyme kinetics.

Materials:

Purified SalAT enzyme

(7S)-Salutaridinol (substrate)

Acetyl-Coenzyme A (co-substrate)

Buffer (e.g., Tris-HCl or Potassium Phosphate, pH 7.5)

Incubator or water bath at 37-47°C
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HPLC or TLC for product analysis

Procedure:

Set up a reaction mixture containing buffer, SalAT enzyme, and Salutaridinol.

Pre-incubate the mixture at the optimal temperature (47°C).[3]

Initiate the reaction by adding Acetyl-CoA.

Incubate for a specific time, ensuring the reaction remains in the linear range.

Stop the reaction (e.g., by adding an organic solvent or acid).

Analyze the formation of salutaridinol-7-O-acetate. This can be done by monitoring the

depletion of substrates or the appearance of the product via HPLC.[6] Alternatively, if using

radiolabeled substrates like [³H]salutaridinol, product formation can be quantified using TLC

followed by radiochromatography scanning.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure
and Stereochemistry of Salutaridinol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1235100#chemical-structure-and-stereochemistry-of-
salutaridinol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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